REACTION_CXSMILES
|
ClC1C=C(C=CC=1)C(OO)=[O:6].[F:12][C:13]([F:26])([F:25])[C:14]1[CH:24]=[CH:23][C:17]2[N:18]=[C:19]([S:21][CH3:22])[NH:20][C:16]=2[CH:15]=1>C(Cl)Cl>[F:26][C:13]([F:25])([F:12])[C:14]1[CH:24]=[CH:23][C:17]2[N:18]=[C:19]([S:21]([CH3:22])=[O:6])[NH:20][C:16]=2[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC2=C(N=C(N2)SC)C=C1)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for a further 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is then extracted twice with, each time, 20 ml of an aqueous potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
the solid residue which remains is recrystallized from acetonitrile
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC2=C(N=C(N2)S(=O)C)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |